molecular formula C6H3ClF3NO B13907095 6-Chloro-3-(trifluoromethyl)pyridin-2-OL

6-Chloro-3-(trifluoromethyl)pyridin-2-OL

Cat. No.: B13907095
M. Wt: 197.54 g/mol
InChI Key: VMXYBTNCPYMDGZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)pyridin-2-OL is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and material sciences . The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-3-(trifluoromethyl)pyridin-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions . The reaction requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of advanced catalytic processes and continuous flow reactors to optimize reaction efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is also explored to achieve higher yields and selectivity .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(trifluoromethyl)pyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it particularly valuable in the synthesis of specialized agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

6-chloro-3-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-1-3(5(12)11-4)6(8,9)10/h1-2H,(H,11,12)

InChI Key

VMXYBTNCPYMDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)C(F)(F)F

Origin of Product

United States

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